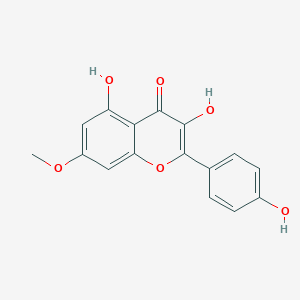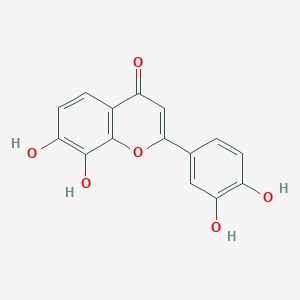
柚皮苷
描述
它以其多种药理活性而闻名,包括抗氧化、抗炎和抗癌特性 . 这种化合物是山奈酚的衍生物,其独特的化学结构以其在第 7 位的甲氧基为特征。
科学研究应用
山奈酚-7-甲醚具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Rhamnocitrin has been found to interact with various enzymes and proteins, exerting its effects through these interactions . It has been reported to have anti-atherogenic, anti-oxidant, anti-cancer, anti-bacterial, anti-inflammatory, enzymatic, and neuroprotective potential .
Cellular Effects
Rhamnocitrin has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to ameliorate ovarian fibrosis in polycystic ovary syndrome rats . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rhamnocitrin exerts its effects at the molecular level through various mechanisms. It has been found to interact with the PPARγ/TGF-β1/Smad2/3 pathway, which plays a crucial role in its therapeutic effects . It also has been reported to have antioxidant properties, which likely contribute to its anticataract activity .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Rhamnocitrin in laboratory settings are limited, it has been found to show significant protection against cloudiness in lenses induced by hydrogen peroxide and hydrocortisone in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, Rhamnocitrin has been found to show significant anticataract activity at dosages ranging from 10 to 80 μg . Specific studies detailing the effects of varying dosages of Rhamnocitrin in animal models are currently limited.
Metabolic Pathways
Rhamnocitrin is involved in various metabolic pathways. It has been found to interact with the PPARγ/TGF-β1/Smad2/3 pathway, playing a crucial role in its therapeutic effects .
准备方法
合成路线和反应条件
山奈酚-7-甲醚可以通过各种化学反应合成。一种常见的方法涉及山奈酚的甲基化。 该反应通常使用诸如硫酸二甲酯或碘甲烷之类的甲基化剂,在诸如碳酸钾之类的碱存在下进行 . 反应条件通常包括在合适的溶剂(如丙酮或二甲基甲酰胺)中回流混合物。
工业生产方法
山奈酚-7-甲醚的工业生产通常涉及从植物来源中提取。 例如,它可以通过高效液相色谱 (HPLC) 从七叶树 (Aesculus hippocastanum) 的芽中提取 . 提取过程通常涉及使用诸如乙醇或甲醇之类的溶剂,然后进行纯化步骤以分离化合物。
化学反应分析
反应类型
山奈酚-7-甲醚经历各种化学反应,包括:
氧化: 山奈酚-7-甲醚可以被氧化形成醌和其他氧化产物。
还原: 还原反应可以将山奈酚-7-甲醚转化为其相应的二氢黄酮。
取代: 亲核取代反应可以将不同的官能团引入山奈酚-7-甲醚分子。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠或氢化铝锂。
取代: 常用的试剂包括卤化物(例如溴或氯)和碱(例如氢氧化钠)。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,山奈酚-7-甲醚的氧化可以产生醌,而还原可以产生二氢黄酮。
相似化合物的比较
山奈酚-7-甲醚与其他黄酮类化合物(如山奈酚、槲皮素和芸香苷)相似。它的独特之处在于其特定的甲基化模式:
山奈酚: 在第 7 位缺少甲氧基。
槲皮素: 与山奈酚-7-甲醚相比,具有额外的羟基。
芸香苷: 与山奈酚-7-甲醚相似,但甲基化模式不同。
属性
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSZRBPYXNEFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942365 | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-92-6, 20243-59-8 | |
| Record name | Rhamnocitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhamnocitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHAMNOCITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key pharmacological activities of Rhamnocitrin?
A1: Rhamnocitrin exhibits a diverse range of pharmacological activities, including:
- Anti-atherogenic: It protects LDL from oxidation and suppresses macrophage uptake of oxidized LDL, thus preventing atherosclerosis [].
- Antioxidant: Rhamnocitrin demonstrates potent free radical scavenging activity [, , ] and can upregulate the expression of antioxidant enzymes such as Cat, Sod2, Gpx3, Mgst1, Prdx3, Gsta4, Gsr, and Sod1 [].
- Anti-cancer: It shows inhibitory effects on the growth of various human tumor cell lines in vitro [].
- Anti-bacterial: Rhamnocitrin exhibits antibacterial activity against various bacterial strains [, ].
- Anti-inflammatory: It reduces inflammation through various mechanisms, including modulation of the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway [, , ].
- Enzymatic: Rhamnocitrin inhibits enzymes like 15-lipoxygenase [] and soluble epoxide hydrolase (sEH) [].
- Neuroprotective: It offers protection against oxidative stress in neuronal cells [].
Q2: How does Rhamnocitrin ameliorate ovarian fibrosis in Polycystic Ovary Syndrome (PCOS)?
A2: Research suggests that Rhamnocitrin ameliorates PCOS-induced ovarian fibrosis through the PPARγ/TGF-β1/Smad2/3 pathway [, ]. It achieves this by:
Q3: How does Rhamnocitrin interact with Wisp2 in ovarian granulosa cells?
A3: Studies indicate that Rhamnocitrin interacts with the WNT1-inducible-signaling pathway protein 2 (Wisp2) to regulate fibrosis in ovarian granulosa cells []. This interaction modulates the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway, leading to decreased fibrosis.
Q4: Can Rhamnocitrin be beneficial for neuropathic pain?
A4: Research suggests that Rhamnocitrin holds potential for treating oxaliplatin-induced neuropathic pain []. It achieves this by:
Q5: What is the molecular formula and weight of Rhamnocitrin?
A5: Rhamnocitrin (7-methylkaempferol) has the molecular formula C16H12O6 and a molecular weight of 299.26 g/mol.
Q6: What spectroscopic techniques have been used to characterize Rhamnocitrin?
A6: Various spectroscopic methods have been employed to characterize Rhamnocitrin, including:
- UV-Vis Spectroscopy: Provides information about the compound's electronic transitions and helps identify its chromophores [].
- NMR Spectroscopy (1H and 13C): Reveals the structure and connectivity of atoms within the molecule, providing detailed structural information [, , , ].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and identification [, , , ].
Q7: What are the major metabolites of Complanatuside, a compound closely related to Rhamnocitrin, in rats?
A7: Studies reveal that Complanatuside undergoes extensive metabolism in rats, primarily through glucuronidation and sulfonation []. The major metabolites identified are rhamnocitrin 3-O-β-glc and rhamnocitrin, suggesting that Rhamnocitrin is a key circulating form of Complanatuside after oral administration.
Q8: What analytical techniques are used to quantify Rhamnocitrin in biological samples?
A8: Several analytical methods have been developed for Rhamnocitrin quantification, including:
- High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify Rhamnocitrin in plant extracts and biological samples [, , , , ].
- Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and specific method enables the simultaneous determination of Rhamnocitrin and its metabolites in complex biological matrices, such as plasma [, ].
Q9: How is the quality of Rhamnocitrin controlled during development and manufacturing?
A9: Ensuring the quality, safety, and efficacy of Rhamnocitrin during development and manufacturing involves:
- Reference Standard Preparation: High-purity Rhamnocitrin reference standards are prepared for use in analytical methods, ensuring accurate quantification and quality control [].
- Analytical Method Validation: Analytical methods used to quantify Rhamnocitrin undergo rigorous validation processes to demonstrate their accuracy, precision, specificity, linearity, range, robustness, and stability, ensuring reliable and reproducible results [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)









